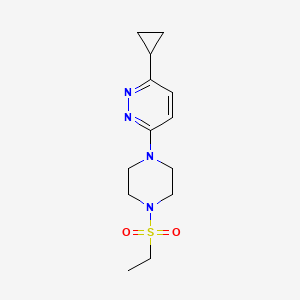

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-cyclopropyl-6-(4-ethylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-6-5-12(14-15-13)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRTYGBPBACAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and diketones.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the piperazine moiety.

Ethylsulfonylation: The ethylsulfonyl group can be introduced by reacting the piperazine derivative with ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

Piperazine Derivatives: Compounds such as aripiprazole and quetiapine.

Uniqueness

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, ethylsulfonyl group, and piperazine ring distinguishes it from other pyridazine and piperazine derivatives, potentially leading to unique pharmacological activities and applications.

Biological Activity

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C12H16N4O2S

- Molecular Weight : 284.35 g/mol

- LogP : 1.5 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 5

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- PI3K-Akt-mTOR Pathway : This compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway, which is often deregulated in cancer. In vitro studies indicated that it inhibited the phosphorylation of Akt and mTOR at concentrations ranging from 125 to 250 nM, leading to apoptosis in cancer cells .

- Cytotoxicity : Research utilizing the MTT assay demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxic effects of the compound:

- Cell Lines Tested : MCF7, MDA-MB-231, J774 (macrophages), HaCaT (keratinocytes), L929 (fibroblasts).

- Results : The compound exhibited selective toxicity towards cancer cells while showing reduced effects on non-cancerous cell lines, highlighting its potential as a targeted therapeutic agent.

In Vivo Studies

In vivo models have further corroborated the findings from in vitro studies:

- Tumor Growth Inhibition : In a colorectal tumor model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that the compound may be effective in treating specific types of cancers .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| LogP | 1.5 |

| Cytotoxicity (IC50) | Low micromolar range |

| Pathway Targeted | PI3K-Akt-mTOR |

| Tumor Model | Colorectal carcinoma |

Q & A

Q. Q1. What are the key synthetic steps for preparing 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine?

Methodological Answer: The synthesis typically involves:

Core Formation : Construction of the pyridazine ring via cyclization reactions, such as [4+2] cycloaddition or condensation of diketones with hydrazines .

Piperazine Functionalization : Introduction of the ethylsulfonyl group to the piperazine moiety using sulfonylation agents (e.g., ethylsulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

Cyclopropane Coupling : Attachment of the cyclopropyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) .

Purification : Column chromatography or recrystallization to isolate the final compound, monitored by TLC and HPLC .

Basic Characterization

Q. Q2. Which analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm; piperazine sulfonyl signals at δ ~3.0–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNOS, expected [M+H] = 308.13) .

- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Intermediate Research: Reaction Optimization

Q. Q3. How can reaction conditions be optimized for improved yield and selectivity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while toluene/THF improve cross-coupling efficiency .

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sulfonylation; higher temperatures (80–100°C) accelerate cyclopropane coupling .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) with ligand additives (XPhos) boost Suzuki-Miyaura coupling yields .

Advanced Mechanistic Studies

Q. Q4. How can computational methods elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) based on the piperazine sulfonyl group’s hydrogen-bonding potential .

- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electron distribution in the pyridazine core, guiding SAR for electrophilic substitution .

Advanced Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers due to solvent effects (DMSO vs. aqueous buffers) .

- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out polymorphic variations .

Advanced SAR Studies

Q. Q6. What strategies are effective for designing structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with other alkyl groups; vary sulfonyl chain length) .

- Biological Profiling : Test analogs in enzyme inhibition (e.g., kinase panel) and cell viability assays (e.g., MTT in cancer lines) .

- Statistical Modeling : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC values .

Advanced Computational Design

Q. Q7. How can reaction path search methods accelerate derivative design?

Methodological Answer:

- Quantum Mechanics (QM) : Use Gaussian 16 to calculate transition states for sulfonylation or cyclopropane coupling, identifying low-energy pathways .

- Machine Learning (ML) : Train models on existing pyridazine datasets (e.g., ChEMBL) to predict novel derivatives with desired solubility or target affinity .

Intermediate Biological Evaluation

Q. Q8. What in vitro assays are suitable for preliminary therapeutic potential assessment?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 10 µM compound concentration .

- Cytotoxicity Screening : 48-hour exposure in HEK293 or HepG2 cells, measuring apoptosis via Annexin V/PI flow cytometry .

- Membrane Permeability : Caco-2 monolayer assay to estimate oral bioavailability (P >1 × 10 cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.